molecular formula C14H25N3O B2924212 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide CAS No. 1355841-41-6

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide

Cat. No. B2924212
CAS RN: 1355841-41-6
M. Wt: 251.374
InChI Key: KGRGPWLDMQYSCQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azepane derivatives and has been extensively studied for its unique properties and mechanism of action.

Mechanism of Action

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in various physiological processes, including learning, memory, and inflammation. The compound has shown to be highly selective for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide is its high selectivity for the α7 nAChR, which makes it a potential therapeutic agent for various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the research and development of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide. One of the areas of focus could be to optimize the synthesis process to improve the yield and purity of the final product. Another potential direction could be to study the compound's potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further research could be conducted to improve the compound's solubility in water to make it more suitable for in vivo administration.
In conclusion, this compound is a novel compound that has shown significant potential in various scientific research applications. Its unique properties and mechanism of action make it a potential therapeutic agent for various neurological disorders and inflammatory diseases. Further research is needed to explore its full potential and optimize its synthesis process to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide involves a multi-step process that includes the reaction of tert-butylamine and 2-bromoacetamide, followed by the reaction with sodium cyanide to form the desired compound. The synthesis process has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide has shown promising results in various scientific research applications. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(4-tert-butylazepan-1-yl)-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-14(2,3)12-5-4-9-17(10-6-12)11-13(18)16-8-7-15/h12H,4-6,8-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRGPWLDMQYSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCN(CC1)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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